Arginine allantoinate
Description
Structure
2D Structure
Properties
CAS No. |
59767-05-4 |
|---|---|
Molecular Formula |
C10H20N8O5 |
Molecular Weight |
332.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C6H14N4O2.C4H6N4O3/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(10)6-1-2(9)8-4(11)7-1/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H,(H3,5,6,10)(H2,7,8,9,11)/t4-;/m0./s1 |
InChI Key |
HVZKPCVTHGFSJK-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C1(C(=O)NC(=O)N1)NC(=O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C1(C(=O)NC(=O)N1)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Derivative Synthesis and Structural Modifications
Design and Introduction of Functional Groups for Enhanced Interaction Studies
The molecular structure of arginine allantoinate inherently possesses a variety of functional groups that are pivotal to its chemical behavior and potential interactions. Arginine contributes a carboxylic acid group, an α-amino group, and a distinctive guanidinium (B1211019) group on its side chain. wikipedia.org Allantoin (B1664786), a diureide of glyoxylic acid, features ureido and hydantoin (B18101) functionalities. wikipedia.org The chemical synthesis of this compound, as described in the literature, involves the reaction between allantoin and a basic amino acid like arginine. google.com It is proposed that allantoin first tautomerizes to its enol form, after which the carbon atom bonded to the hydroxyl group of the enolized allantoin combines with the guanidine (B92328) group of arginine. google.com
For enhanced interaction studies, the modification of these existing functional groups or the introduction of new ones can be envisioned. Such modifications could be designed to modulate the compound's solubility, binding affinity to biological targets, or its self-assembly properties.
Table 1: Potential Functional Group Modifications for Interaction Studies
| Original Functional Group | Potential Modification | Rationale for Enhanced Interaction |
| Guanidinium group (Arginine) | Methylation | To study the impact on hydrogen bonding and electrostatic interactions, as methylation can alter the charge distribution and steric profile. life-science-alliance.org |
| Carboxylic acid group (Arginine) | Esterification | To increase lipophilicity and study interactions within non-polar environments. |
| α-Amino group (Arginine) | Acylation | To introduce reporter groups (e.g., fluorophores, biotin) for tracking and pull-down assays. |
| Ureido group (Allantoin) | Substitution on nitrogen atoms | To alter hydrogen bonding capacity and explore structure-activity relationships. |
Detailed research findings from studies on the modification of arginine residues in proteins can provide a conceptual framework for these strategies. For instance, dicarbonyl compounds like phenylglyoxal (B86788) and cyclohexanedione are known to selectively modify arginine residues, which could be a potential route to introduce new functionalities into the arginine moiety of this compound for specific interaction studies. acs.org The selective carbonylation of arginine to glutamate-5-semialdehyde is another advanced technique that could be theoretically applied to create novel derivatives of this compound with altered interactive properties. acs.org
The following table summarizes a synthetic example for this compound based on patent literature, which serves as a foundational method that could be adapted for incorporating modified precursors.
Table 2: Exemplary Synthetic Protocol for this compound
| Parameter | Value | Reference |
| Reactants | Allantoin, Arginine | google.com |
| Molar Ratio (Allantoin:Arginine) | 1:1 | google.com |
| Solvent | Water, Ethanol | google.com |
| Reaction Temperature | 75 - 80 °C | google.com |
| Reaction Time | 2 - 3 hours | google.com |
| Product Form | White powder | google.com |
| Yield | 98-99% | google.com |
This foundational synthesis can be a starting point for more complex synthetic designs aimed at producing this compound derivatives with enhanced or specific interactive capabilities.
Stereochemical Considerations in Synthetic Pathways
Stereochemistry is a critical aspect in the synthesis of this compound, given that both precursor molecules, arginine and allantoin, are chiral. The naturally occurring and most common form of arginine is L-arginine. wikipedia.org Allantoin also possesses a chiral center and can exist as (R)- and (S)-enantiomers. researchgate.net While allantoin is often used commercially as a racemic mixture (a 1:1 mixture of both enantiomers), stereospecific synthesis of S-allantoin has been achieved, particularly through enzymatic routes. nih.gov
The chemical synthesis of this compound, as detailed in patent literature, typically involves reacting allantoin with arginine without explicit control over the stereochemistry at the allantoin center. google.com When L-arginine is reacted with racemic allantoin, the resulting product is expected to be a mixture of two diastereomers: (L-arginine)-(R)-allantoinate and (L-arginine)-(S)-allantoinate.
Table 3: Stereochemical Outcome of this compound Synthesis
| Arginine Isomer | Allantoin Isomer(s) | Expected Product(s) |
| L-Arginine | Racemic (R/S)-Allantoin | Diastereomeric mixture of (L-arginine)-(R)-allantoinate and (L-arginine)-(S)-allantoinate |
| L-Arginine | (S)-Allantoin (stereopure) | Single diastereomer: (L-arginine)-(S)-allantoinate |
| L-Arginine | (R)-Allantoin (stereopure) | Single diastereomer: (L-arginine)-(R)-allantoinate |
The non-enzymatic conversion of uric acid degradation products can lead to racemic allantoin, whereas biological pathways often exhibit stereoselectivity. researchgate.net For instance, the synthesis of S-allantoin in plants is a stereoselective enzymatic process. nih.gov This contrasts with the likely non-stereoselective nature of the chemical synthesis of this compound, where the reaction conditions (e.g., heating in solution) are unlikely to favor the formation of one diastereomer over the other. google.com
For applications where specific stereochemistry is crucial, the synthetic pathway would need to be designed accordingly. This would involve starting with stereopure precursors, such as L-arginine and a single enantiomer of allantoin. The synthesis of optically active forms of allantoin has been achieved through extraction procedures. chemagent.su The development of a stereoselective synthesis for this compound would be a significant advancement, potentially leading to compounds with more defined and potent biological activities. The racemization of allantoin is a known process and its kinetics could also be a factor to consider during synthesis and storage. researchgate.net
Molecular Interactions and Biophysical Mechanisms
Interactions with Biomolecules
The efficacy of arginine allantoinate in biological systems stems from its multifaceted interactions with essential biomolecules, including proteins and nucleic acids. These interactions are governed by a combination of electrostatic forces, hydrogen bonding, and hydrophobic effects.
The interaction between this compound and proteins is a complex process driven by the dual nature of the compound. The arginine component plays a significant role through its positively charged guanidinium (B1211019) headgroup and hydrophobic methylene (B1212753) chain, while the allantoinate moiety contributes through its hydantoin (B18101) ring.
Electrostatic and Hydrogen Bonding Interactions : The guanidinium group of arginine is a key mediator of protein interactions. It can form strong, H-bond-reinforced ionic contacts with negatively charged carboxylate side chains of aspartate (Asp) and glutamate (B1630785) (Glu) residues on the protein surface. nih.gov This "side chain blockage" can prevent the formation of inter-protein salt bridges, which are often precursors to aggregation. nih.gov Arginine residues are frequently overrepresented at the interfaces of protein complexes, highlighting their importance in molecular recognition and stabilization. nih.gov
Hydrophobic and Cation-π Interactions : The aliphatic portion of the arginine side chain can engage in hydrophobic interactions. Furthermore, the guanidinium group can interact favorably with the π-electron clouds of aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. arxiv.org The allantoinate component also contributes to binding, primarily through hydrophobic interactions between its hydantoin ring and aromatic rings on the protein surface. researchgate.net This dual-mode binding, involving both electrostatic and hydrophobic forces, allows this compound to recognize and bind to diverse protein surfaces.
The mechanisms of interaction can be categorized as either direct or indirect. arxiv.org
Direct Mechanism : Involves specific binding of the arginine or allantoinate moieties to amino acid residues on the protein surface. At low concentrations, a sidechain-dominated direct mechanism is often observed for arginine. arxiv.org
Indirect Mechanism : Involves the modulation of the solvent structure around the protein, which in turn affects protein stability. At higher concentrations, a backbone-dominated indirect mechanism may become more prevalent. arxiv.org
| Interacting Moiety | Protein Target Site | Primary Interaction Type | Reference |
|---|---|---|---|
| Arginine (Guanidinium Group) | Aspartate, Glutamate | Ionic Bonds, Hydrogen Bonds | nih.gov |
| Arginine (Guanidinium Group) | Aromatic Residues (Trp, Tyr, Phe) | Cation-π Interactions | arxiv.org |
| Arginine (Aliphatic Chain) | Hydrophobic Pockets | Hydrophobic Interactions | plos.org |
| Allantoinate (Hydantoin Ring) | Aromatic Residues | Hydrophobic Interactions | researchgate.net |
Arginine is widely utilized as an effective suppressor of protein aggregation, a common challenge in biotechnology and medicine. frontiersin.orgresearchgate.net Allantoin (B1664786) has also been shown to inhibit aggregation for specific proteins. nih.govdaneshyari.com The this compound compound combines the structural motifs of both, potentially offering a unique mechanism for modulating macromolecular aggregation.
The primary mechanism by which arginine inhibits aggregation is by preventing the association of unfolded or partially folded protein intermediates. plos.org This is achieved by masking the exposed hydrophobic surfaces on these proteins that would otherwise lead to aggregation. plos.orgnih.gov Arginine can exist as supramolecular clusters in solution, which present their own hydrophobic surfaces created by the alignment of their methylene groups; these clusters interact with the hydrophobic patches on proteins, effectively shielding them from protein-protein interactions. plos.orgnih.gov
The effect of arginine can be highly dependent on the specific protein and the solution conditions, such as concentration. arxiv.orgfrontiersin.org For instance, while it potently inhibits the aggregation of lysozyme (B549824), frontiersin.org its effects on other proteins can vary. nih.govdaneshyari.com Allantoin shows a similar protein-specific effect, strongly suppressing the thermal aggregation of lysozyme but enhancing it for bovine serum albumin. nih.govdaneshyari.com
The combined structural motifs of this compound may offer a synergistic effect. The arginine cation can disrupt aggregation pathways by binding to anionic residues, nih.gov while the allantoinate counterion can interact with hydrophobic regions via its hydantoin ring. researchgate.net This dual functionality could allow for more effective interference with the complex intermolecular forces that drive protein aggregation. However, it is important to note that under certain conditions, such as low concentrations or low ionic strength, arginine has been observed to accelerate the aggregation of some proteins. researchgate.netnih.gov
| Compound | Target Protein | Observed Effect on Aggregation | Reference |
|---|---|---|---|
| Arginine | Lysozyme | Suppression | frontiersin.org |
| Arginine | Insulin | Suppression of Oligomerisation | frontiersin.org |
| Arginine | Acidic Model Proteins (DTT-induced) | Acceleration (10-100 mM) | nih.gov |
| Allantoin | Lysozyme | Strong Suppression | nih.govdaneshyari.com |
| Allantoin | Bovine Serum Albumin | Enhancement | nih.govdaneshyari.com |
| Allantoin | Ribonuclease | No Change | nih.govdaneshyari.com |
The interaction of this compound with nucleic acids is predominantly governed by the arginine component. Arginine-rich motifs are a common feature in proteins that bind to DNA and RNA. embopress.orggrantome.com The high affinity of the positively charged guanidinium group for the negatively charged phosphate (B84403) backbone of nucleic acids is the primary driving force for this interaction. embopress.orgnih.gov
Studies on arginine-rich peptides have shown that they can bind avidly to both DNA and RNA, leading to a widespread coating of the nucleic acids. embopress.org This interaction can have significant biological consequences, as it can lead to the generalized displacement of endogenous DNA- and RNA-binding proteins from chromatin and mRNA. embopress.org The interaction is not merely electrostatic; the guanidinium group can form specific hydrogen bond patterns, acting as an "arginine fork" to recognize sequence-dependent RNA structures. grantome.com
The binding of arginine to DNA can also affect its stability and conformation. It has been shown to stabilize DNA duplexes and reduce the stability differences between AT- and GC-rich sequences. nih.gov This effect goes beyond simple electrostatic screening and involves specific interactions within the grooves of the DNA double helix. nih.gov Therefore, this compound is expected to interact strongly with nucleic acids, potentially influencing processes such as transcription, replication, and translation by modulating the binding of other factors. embopress.org
Biochemical Pathways and Enzymatic Roles
Potential Influence on Arginine Metabolic Enzymes
Direct enzymatic studies focusing specifically on arginine allantoinate are not extensively documented in publicly available research. However, the potential influence of this compound can be inferred by examining the well-established roles of its primary component, L-arginine, as a substrate for several critical enzymes.
L-arginine is the sole substrate for the two isoforms of arginase, ARG1 and ARG2, which catalyze its hydrolysis into L-ornithine and urea (B33335). nih.gov These isoenzymes, while catalyzing the same reaction, differ in their tissue distribution, subcellular location, and kinetic properties, suggesting distinct physiological roles. nih.govnih.gov ARG1 is a cytosolic enzyme highly expressed in the liver as a key component of the urea cycle for ammonia (B1221849) detoxification. nih.gov ARG2 is a mitochondrial enzyme found in various extrahepatic tissues, including the kidneys and prostate, and is thought to be involved in regulating cellular arginine levels for processes like polyamine and proline synthesis. nih.govnih.gov
Given that this compound provides a source of L-arginine, it is expected to serve as a substrate for both ARG1 and ARG2. The availability of L-arginine is a critical factor influencing the catalytic rate of these enzymes. nih.gov Therefore, the introduction of this compound into a biological system would likely increase the substrate pool for arginases, potentially leading to an increased production of L-ornithine and urea.
Table 1: Comparison of Human Arginase Isozymes
| Feature | Arginase I (ARG1) | Arginase II (ARG2) |
|---|---|---|
| Cellular Location | Cytosol nih.gov | Mitochondria nih.gov |
| Primary Tissue | Liver nih.gov | Kidney, Prostate, various extrahepatic tissues nih.gov |
| Primary Function | Ureagenesis (Urea Cycle) nih.gov | Biosynthesis of ornithine, proline, polyamines nih.gov |
| Kinetic Behavior (Km) | ~3.3 mM (pH 7.4) nih.gov | ~1.9 mM (pH 7.4) nih.gov |
| Kinetic Behavior (Vmax) | ~34 nmol/min/mg nih.gov | ~0.9 nmol/min/mg nih.gov |
The family of Nitric Oxide Synthase (NOS) enzymes, including neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3), utilizes L-arginine to produce nitric oxide (NO) and L-citrulline. wikipedia.orgabcam.com NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. abcam.com The activity of nNOS and eNOS is dependent on calcium levels, while iNOS activity is largely independent of calcium and is induced by inflammatory stimuli like cytokines. mdpi.comnih.gov
As a direct precursor, the concentration of L-arginine can be a rate-limiting factor for NO production. physoc.org By increasing the bioavailability of L-arginine, this compound would be expected to enhance the catalytic activity of NOS isoforms, leading to increased NO synthesis. This subsequently influences downstream signaling pathways, most notably the activation of soluble guanylyl cyclase (sGC), which elevates cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to effects like smooth muscle relaxation. abcam.com It is also important to note that arginase and NOS compete for the same substrate, L-arginine. Increased arginase activity can deplete the L-arginine available for NOS, thereby reducing NO production. nih.gov
Table 2: Overview of Nitric Oxide Synthase (NOS) Isoforms
| Isoform | Primary Location(s) | Regulation | Key Functions |
|---|---|---|---|
| nNOS (NOS1) | Central and peripheral neurons nih.gov | Ca²⁺/Calmodulin-dependent nih.gov | Neurotransmission, synaptic plasticity nih.gov |
| iNOS (NOS2) | Macrophages, various cells upon induction nih.gov | Transcriptional induction (e.g., by cytokines) nih.gov | Immune defense, inflammation wikipedia.org |
| eNOS (NOS3) | Endothelial cells wikipedia.org | Ca²⁺/Calmodulin-dependent nih.gov | Vasodilation, regulation of blood pressure nih.gov |
L-arginine is a central hub in cellular metabolism, serving as a precursor for several vital biosynthetic pathways beyond nitric oxide. nih.gov The metabolic fate of arginine is determined by the enzymatic machinery present in a given cell type.
Urea Cycle: In the liver, the primary fate of arginine is its conversion to urea and ornithine by arginase 1 (ARG1), the final step in the urea cycle for waste nitrogen excretion. news-medical.netwikipedia.org The ornithine produced can be recycled within the cycle to continue ammonia detoxification. wikipedia.org this compound would contribute to this cycle by supplying the terminal substrate. nih.gov
Polyamines: The ornithine generated from arginine hydrolysis is the precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. This is initiated by the enzyme ornithine decarboxylase (ODC). Polyamines are essential for cell proliferation, differentiation, and apoptosis.
Creatine: Arginine is a key component in the synthesis of creatine. The process begins with the transfer of the guanidino group from arginine to glycine (B1666218) by the enzyme arginine:glycine amidinotransferase (AGAT), forming guanidinoacetate and ornithine. Guanidinoacetate is then methylated to form creatine, a critical molecule for energy storage in muscle and brain tissue.
By providing L-arginine, this compound directly fuels these pathways, and its metabolic impact would depend on the relative activities of arginase, NOS, and AGAT in the specific cellular context.
Role in Allantoin (B1664786) Catabolic Pathways and purine (B94841) metabolism (if applicable to the combined form)
Allantoin is a key intermediate in the catabolism of purines in most mammals (excluding humans and some higher primates) and other organisms, including plants and bacteria. nih.govresearchgate.net It is formed from the oxidation of uric acid. researchgate.net The degradation of allantoin proceeds through a series of enzymatic steps to release nitrogen in the form of ammonia and carbon as glyoxylate (B1226380). nih.gov
The primary enzyme in this pathway is allantoinase , which hydrolyzes allantoin to allantoate (B10759256). nih.gov Subsequent enzymes, such as allantoate amidohydrolase, further break down allantoate into urea and ureidoglycolate, which is then converted to glyoxylate and more urea. nih.gov In organisms possessing urease, the urea is finally hydrolyzed to ammonia and carbon dioxide. nih.gov
As this compound is a salt of allantoin, it is expected that the allantoin moiety would enter this catabolic pathway. It is unclear from available research whether the presence of arginine as the counter-ion affects the rate of allantoin uptake or its subsequent enzymatic degradation. In plants, allantoin accumulation is associated with stress responses and nitrogen remobilization. nih.gov
Mechanistic Studies of Enzyme-Arginine Allantoinate Complexes
Specific structural or mechanistic studies detailing the interaction of the complete this compound salt with enzymes have not been widely published. Research has focused on the binding of the individual components to their respective enzymes.
For L-arginine, extensive crystallographic and kinetic studies have elucidated its binding to the active sites of arginase and NOS. In arginase, the guanidinium (B1211019) group of arginine is coordinated by a binuclear manganese cluster and stabilized by interactions with key amino acid residues, positioning it for nucleophilic attack by a metal-bridging hydroxide (B78521) ion. ebi.ac.uk In NOS, arginine binds in a pocket near the heme group and the cofactor tetrahydrobiopterin, which facilitates the complex oxidation reaction that produces nitric oxide.
Mechanistic understanding of allantoinase shows it is a metalloenzyme that binds allantoin in its active site, facilitating the hydrolytic cleavage of the imidazolidine (B613845) ring. While detailed structural data exists for these individual interactions, no studies are available to indicate whether the this compound complex binds to an enzyme as a single entity or if it first dissociates, allowing the individual molecules to interact with their respective enzymes.
Cellular Uptake Mechanisms and Intracellular Distribution in non-human cell lines
The cellular uptake of this compound as a complex has not been specifically characterized. However, the transport of its individual components is well-studied.
L-arginine, as a cationic amino acid, is transported across cell membranes by specific protein-mediated mechanisms. The predominant transporters belong to the Solute Carrier (SLC) superfamily, particularly the system y⁺ family (CAT transporters, SLC7A1-4). mdpi.commdpi.com These transporters facilitate the movement of cationic amino acids like arginine, lysine, and ornithine. mdpi.com Other transport systems like b⁰,⁺ and y⁺L are also involved, often in a cell-specific manner. nih.govnih.gov Studies in various non-human cell lines, such as mouse motor neuron-like cells (NSC-34), have confirmed that system y⁺ is the main contributor to L-arginine transport. nih.govnih.gov
The uptake of allantoin is less well-defined in mammalian cells. In plants and microorganisms, specific transporters for ureides like allantoin exist. Given its structural properties, it is likely transported via facilitated diffusion or specific carriers, but these have not been extensively characterized in non-human mammalian cell lines.
It is probable that this compound dissociates in the extracellular medium, with arginine and allantoin being transported into the cell via their respective, independent transport systems. The uptake of arginine can be influenced by factors such as membrane potential and the presence of other amino acids that compete for the same transporters. mdpi.com Once inside the cell, L-arginine would be distributed between the cytosol and mitochondria to participate in the various metabolic pathways discussed.
Table 3: Major L-Arginine Transporter Systems
| System | Transporter Family | Key Members | Driving Force | Substrates |
|---|---|---|---|---|
| y⁺ | SLC7 | CAT1, CAT2, CAT3 | Na⁺-independent, facilitated diffusion mdpi.com | Cationic amino acids (Arginine, Lysine, Ornithine) mdpi.com |
| y⁺L | SLC7 | y⁺LAT1/4F2hc, y⁺LAT2/4F2hc | Na⁺-independent exchange (exports neutral AAs) researchgate.net | Cationic and some neutral amino acids researchgate.net |
| b⁰,⁺ | SLC7 | b⁰,⁺AT/rBAT | Na⁺-independent exchange | Cationic and neutral amino acids |
| B⁰,⁺ | SLC6 | ATB⁰,⁺ | Na⁺ and Cl⁻-dependent | Neutral and cationic amino acids |
Advanced Spectroscopic and Analytical Characterization
Chromatographic and Mass Spectrometric Techniques for Identification and Quantification
The analysis of Arginine Allantoinate relies on methods capable of resolving and quantifying its constituent parts, arginine and allantoin (B1664786). High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides a powerful platform for this purpose.
HPLC is a cornerstone technique for the separation and quantification of this compound's components. Due to the high polarity of both arginine and allantoin, specialized chromatographic modes are often employed to achieve adequate retention and separation from other components in complex matrices.
Research Findings:
Chromatographic Modes: Standard reversed-phase (RP) chromatography can be challenging for retaining highly polar compounds like arginine. nih.gov Therefore, methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, are often more effective. helixchrom.comhelixchrom.com For basic amino acids like arginine, a positively-charged anion-exchange column can be used with a multi-charged negative buffer (e.g., sulfuric acid) to link the positively-charged analyte to the column surface. sielc.com
Pre-column Derivatization: To enhance detection sensitivity, particularly for UV or fluorescence detectors, pre-column derivatization is a common strategy. Reagents like o-Phthalaldehyde (OPA) react with the primary amine group of arginine to form highly fluorescent derivatives, allowing for detection at nanomolar concentrations. creative-proteomics.comnih.gov Another agent, naphthalenedicarboxaldehyde, can also be used for derivatization, creating a stable product suitable for analysis with UV detection. nih.gov
Detection: Following separation, detection is typically performed using UV-Vis or fluorescence detectors. For underivatized amino acids, UV detection can be performed at low wavelengths, such as 210 nm. sielc.com However, fluorescence detection after derivatization offers superior sensitivity and selectivity, with typical excitation and emission wavelengths around 340 nm and 450 nm, respectively. creative-proteomics.comnih.gov
| Parameter | Condition 1 (Reversed-Phase with Derivatization) | Condition 2 (Mixed-Mode) |
|---|---|---|
| Column Type | Purospher STAR RP-18e nih.gov | Coresep 100 (Reversed-Phase/Cation-Exchange) helixchrom.com |
| Mobile Phase | Gradient elution with ACN and buffer nih.gov | Acetonitrile, water, and an acid (e.g., formic, perchloric) helixchrom.com |
| Detection | Fluorescence (Ex: 338 nm, Em: 455 nm) after OPA derivatization nih.gov | UV (210 nm) or Mass Spectrometry (MS) helixchrom.comsielc.com |
| Application | Quantification of arginine and related metabolites in biological fluids nih.gov | Analysis of underivatized arginine and related impurities helixchrom.com |
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for the definitive identification of arginine and allantoin. It provides molecular weight information and structural details through fragmentation analysis, which is crucial for purity assessment.
Research Findings:
Ionization: Electrospray Ionization (ESI) is the most common technique used for analyzing amino acids like arginine, typically operating in positive ion mode. mdpi.com
Structural Elucidation with Tandem MS (MS/MS): In tandem MS, the precursor ion corresponding to the protonated molecule of arginine ([M+H]⁺ at m/z 175.2) is selected and fragmented. creative-proteomics.com The resulting product ions provide a structural fingerprint. Common fragmentations involve the loss of ammonia (B1221849) or parts of the guanidinium (B1211019) group. This technique is essential for distinguishing arginine from its isomers and related metabolites.
Quantification and Purity: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective MS/MS technique used for quantification. mdpi.com By monitoring specific transitions from a precursor ion to a product ion, arginine can be accurately quantified even in complex mixtures. nih.govsciex.com For instance, a common transition for arginine is m/z 175.2 → m/z 70.1. creative-proteomics.com The use of stable isotope-labeled internal standards, such as ¹³C₆-arginine, is critical for achieving high precision and accuracy in quantitative analyses. nih.govcreative-proteomics.com
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) for Quantification/Confirmation | Technique |
|---|---|---|---|
| L-Arginine | 175.2 | 70.1, 60.0 creative-proteomics.com | LC-MS/MS (MRM) |
| Homoarginine (related compound) | 189.2 | 84.2, 144.1, 172.0 mdpi.com | LC-MS/MS (MRM) |
| ¹³C₆-¹⁵N₄-Homoarginine (Internal Standard) | 200.1 | 90.1, 137.1, 153.1 mdpi.com | LC-MS/MS (MRM) |
Spectroscopic Methods for Conformational and Interaction Analysis
Spectroscopic techniques are vital for investigating the higher-order structure of this compound and its non-covalent interactions with biological targets like proteins and nucleic acids.
Circular Dichroism (CD) spectroscopy is a powerful tool for examining changes in the secondary structure of chiral macromolecules like proteins and nucleic acids upon interaction with a ligand. The arginine component of this compound is frequently involved in such interactions.
Research Findings:
Interaction with Proteins: The addition of arginine can influence the thermal stability and aggregation of proteins. CD spectroscopy has been used to monitor these changes by measuring the ellipticity in the far-UV region (190-250 nm), which is sensitive to protein secondary structures like α-helices and β-sheets. researchgate.netnih.gov For example, studies on lysozyme (B549824) have shown that while allantoin has no stabilizing effect, it can suppress thermal aggregation, an effect that is comparable to that of arginine at low concentrations. nih.gov
Interaction with Nucleic Acids: Arginine's interaction with DNA has also been characterized using CD spectroscopy. nih.gov Arginine can affect the thermal stability of the DNA double helix. At low concentrations (below 0.25 M), it can electrostatically stabilize the structure, increasing its melting temperature. nih.gov However, at higher concentrations, it can act as a destabilizing agent. nih.gov Arginine-rich histones are known to play a crucial role in maintaining the conformation of chromatin, and CD spectra of histone-DNA complexes can be used to assess the integrity of their structure. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information on molecular structure, conformation, and dynamics. It is the definitive method for confirming the covalent structure of the arginine and allantoin components and can also probe their interactions in solution.
Research Findings:
Structural Confirmation: 1D ¹H NMR and 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals in the molecule, confirming the expected atomic connectivity. bmrb.ioresearchgate.net
Interaction and Dynamics: NMR is highly sensitive to the chemical environment of each atom. Chemical shift perturbation (CSP) studies, where the NMR spectrum of a target macromolecule (like a protein or polysaccharide) is monitored upon titration with a ligand, can identify binding regions. arxiv.org Studies on the interaction between arginine-containing peptides and hyaluronan have used CSP to demonstrate a dynamic binding mode driven by electrostatics and the specific geometry of the arginine side chain. arxiv.org Furthermore, specialized NMR techniques using isotope-labeled arginine can probe protein conformation and dynamics at interaction interfaces. nih.govnih.gov Solid-state NMR experiments have been used to reveal how arginine residues affect the alignment of transmembrane helices within lipid bilayers. nih.gov
| NMR Experiment Type | Information Obtained | Application to this compound |
|---|---|---|
| 1D ¹H and ¹³C NMR | Confirmation of functional groups and carbon backbone bmrb.iohmdb.ca | Primary structure verification of arginine and allantoin components. |
| 2D COSY | ¹H-¹H correlations through covalent bonds bmrb.io | Assignment of proton signals within the aliphatic chain of arginine. |
| 2D HMBC / HSQC | Correlations between protons and carbons over multiple bonds bmrb.io | Complete structural assignment and confirmation of connectivity. |
| Chemical Shift Perturbation (CSP) | Identification of binding interfaces and interaction strength arxiv.org | Studying the interaction of the arginine moiety with target proteins or nucleic acids. |
Fluorescence spectroscopy offers high sensitivity for detecting molecules and monitoring their interactions. While arginine and allantoin are not intrinsically fluorescent, they can be studied using fluorescent probes, labels, or derivatization methods.
Research Findings:
Quantification and Sensing: Arginine can be quantified using "turn-on" fluorescent sensors. For example, a lanthanide metal-organic framework has been shown to photosensitize the oxidation of arginine, resulting in a strong blue fluorescence emission that allows for detection at nanomolar levels. nih.gov Another method involves a composite probe where the quenching of a fluorophore (calcein) by a metal ion (Pd²⁺) is reversed upon the addition of L-arginine, enhancing the fluorescence signal in proportion to the arginine concentration. nih.gov
Interaction Monitoring: The binding of arginine to other molecules can be monitored by observing changes in the fluorescence of intrinsic fluorophores (like tryptophan in a protein) or extrinsic fluorescent probes. The hydrophobic probe 1-anilino-8-naphthalene sulfonic acid (ANS) shows an enhanced fluorescence emission in the presence of arginine clusters, indicating the formation of a hydrophobic environment. plos.org Fluorescence Correlation Spectroscopy (FCS) is a technique that can be used to measure the diffusion and concentration of fluorescently labeled arginine-rich peptides, providing insights into their uptake and distribution in cells at therapeutic concentrations. manchester.ac.uk
Therefore, the section on "" focusing on "X-ray Diffraction and Electron Microscopy for Crystalline and Supramolecular Structural Insights" cannot be generated at this time. Further experimental research would be required to elucidate these structural properties of this compound.
Computational and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
While no molecular dynamics (MD) simulations have been published for arginine allantoinate, extensive MD studies on L-arginine in various environments provide a foundation for predicting its behavior. MD simulations are computational methods used to simulate the physical movements of atoms and molecules.
Studies on L-arginine have explored its role as an excipient in preventing protein aggregation. These simulations show that arginine can interact with proteins through both direct and indirect mechanisms. researchgate.netnih.gov At low concentrations, the positively charged guanidinium (B1211019) sidechain of arginine can directly interact with protein surfaces, stabilizing the native structure. researchgate.netresearchgate.net At higher concentrations, arginine influences the surrounding water network, indirectly affecting protein stability. researchgate.netresearchgate.net MD simulations have been crucial in understanding these concentration-dependent effects. nih.gov
For this compound, MD simulations would be invaluable for understanding its conformational flexibility. Key areas of investigation would include the stability of the salt bridge between arginine's guanidinium group and allantoin's deprotonated hydantoin (B18101) ring, the orientation of the two molecules relative to each other, and the dynamics of their interaction with surrounding water molecules. Such simulations could predict whether the compound exists as a tightly bound ion pair or a more solvent-separated pair in an aqueous solution, which would have significant implications for its biological activity.
Table 1: Parameters from Molecular Dynamics Simulations of L-Arginine
| Parameter | Observation | Potential Implication for this compound |
|---|---|---|
| Arginine-Protein Interaction | Concentration-dependent, involving both direct and indirect mechanisms. researchgate.netresearchgate.net | The interaction of this compound with biological targets may also be concentration-dependent and influenced by the allantoin (B1664786) moiety. |
| Arginine in Lipid Bilayers | High energetic cost for insertion, with the guanidinium group "snorkeling" to the aqueous interface. nih.gov | This compound's membrane permeability is likely to be low, with the compound preferring to reside in aqueous environments. |
This table is based on data for L-arginine, as no specific data for this compound is available.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetic Profiles
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and energetics of molecules. While no such calculations have been reported for this compound, the methodology has been applied extensively to L-arginine.
These studies have provided detailed information on the geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of arginine in its various protonation states. researchgate.net Calculations can determine the most stable conformations of the molecule in the gas phase and in solution, revealing the intricate network of intramolecular hydrogen bonds. researchgate.net For arginine, the positive charge is delocalized across the guanidinium group, a key feature for its interactions.
For this compound, quantum chemical calculations could provide fundamental insights into the nature of the ionic bond between the two components. Key parameters that could be calculated include:
Binding Energy: To determine the strength of the interaction between arginine and allantoin.
Electron Density Distribution: To visualize how charge is transferred and shared between the two ions.
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative potential on the surface of the compound, which are crucial for predicting intermolecular interactions.
Vibrational Frequencies: To predict the infrared spectrum of the compound, which could be used to confirm its structure experimentally.
These calculations would be essential for understanding the compound's intrinsic stability and reactivity.
Table 2: Theoretical Parameters for L-Arginine
| Parameter | Method | Finding | Potential Implication for this compound |
|---|---|---|---|
| Conformational Energy | DFT | Multiple stable conformers exist, stabilized by intramolecular hydrogen bonds. researchgate.net | The arginine moiety within the compound will still possess conformational flexibility, which could be influenced by its interaction with allantoin. |
| Charge Distribution | Quantum Theory of Atoms in Molecules (QTAIM) | The positive charge is delocalized over the guanidinium group. | This delocalized positive charge will be the primary site of electrostatic interaction with the negatively charged allantoin. |
This table is based on data for L-arginine, as no specific data for this compound is available.
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule and a protein target.
Numerous molecular docking studies have been performed with L-arginine, investigating its binding to a wide range of protein targets, such as nitric oxide synthase (nNOS). researchgate.net These studies help to elucidate the specific interactions, like hydrogen bonds and electrostatic interactions, that govern binding affinity and specificity. researchgate.netanatoljcardiol.com
For this compound, molecular docking could be used to explore its potential biological targets. The compound could be docked into the active sites of enzymes or the binding pockets of receptors to predict its binding mode and affinity. Such studies would need to consider the flexibility of the compound and the potential for both the arginine and allantoin moieties to contribute to binding. It would be interesting to investigate if the compound targets proteins known to interact with arginine, or if the presence of allantoin confers novel binding properties. The results could guide experimental studies to validate these potential interactions.
Development of Predictive Models for Compound Behavior in Complex Biochemical Systems
Predictive modeling aims to develop computational models that can forecast the behavior of a compound in a complex biological environment. This can include predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.
For L-arginine, its well-established physiological roles mean that it is a component of many metabolic models. nih.gov However, developing predictive models for a novel compound like this compound would require a multi-faceted approach. Quantitative Structure-Activity Relationship (QSAR) models could be developed if a series of related compounds with known biological activity were available. Physiologically based pharmacokinetic (PBPK) models could be constructed to predict its fate in the body, but this would require experimental data for parameterization.
Given the current lack of data, the development of predictive models for this compound is a future prospect. Initial steps would involve using computational tools to predict fundamental physicochemical properties such as solubility, lipophilicity (logP), and pKa. These predicted values could then serve as input for more complex models of biological behavior.
Conclusion and Future Research Trajectories
Synthesis of Current Academic Understanding and Identification of Knowledge Gaps
Current understanding of arginine allantoinate is primarily based on a foundational patent and the known properties of its individual components. There is a significant lack of published research specifically investigating the conjugate itself. Key knowledge gaps include its precise pharmacokinetic and pharmacodynamic profiles, detailed mechanisms of synergistic action, and clinical efficacy in its potential application areas.
Proposed Avenues for Fundamental Chemical and Biochemical Research on this compound
Future fundamental research should focus on:
Detailed Structural Elucidation: Utilizing techniques like X-ray crystallography and NMR spectroscopy to confirm the precise molecular structure of the conjugate.
Biochemical Stability and Release Kinetics: Investigating the stability of the conjugate under physiological conditions and the rate at which it releases arginine and allantoin (B1664786).
In Vitro and In Vivo Studies: Conducting cell culture and animal model studies to directly assess the biological effects of this compound in comparison to its individual components.
Development of Novel Research Methodologies for Complex Bio-Organic Conjugates
The study of bio-organic conjugates like this compound would benefit from the development of advanced analytical techniques. Methods such as high-performance liquid chromatography (HPLC) and mass spectrometry could be optimized for the simultaneous quantification of the conjugate and its metabolites in biological samples ebi.ac.ukcaymanchem.comnih.gov.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing arginine allantoinate in laboratory settings?
- Methodology : Synthesis typically involves combining equimolar amounts of arginine and allantoin under controlled pH (4–5) and temperature (25–100°C) conditions, with solubility-dependent purification steps. Characterization includes:
- HPLC for purity assessment.
- FT-IR to confirm hydrogen bonding between arginine’s guanidinium group and allantoin’s ureido moiety.
- Elemental analysis to verify stoichiometry (e.g., Al₂O₃ content in aluminum complexes .
- Key Data :
| Property | Value |
|---|---|
| Solubility (H₂O, 25°C) | 1.8% |
| pH (1.7% solution) | 4–5 |
| Thermal stability | Stable up to 100°C |
Q. What mechanistic hypotheses explain this compound’s anti-inflammatory and wound-healing properties?
- Methodology :
- In vitro assays : Use keratinocyte/fibroblast co-cultures to measure collagen synthesis (via hydroxyproline quantification) and cytokine modulation (e.g., IL-6, TNF-α ELISA).
- In vivo models : Employ excisional wound models (e.g., murine) with histopathology to assess re-epithelialization and granulation tissue formation.
- Findings : Synergistic action arises from arginine’s nitric oxide-mediated vasodilation and allantoin’s promotion of keratinocyte differentiation .
Q. Which standardized assays are recommended for quantifying this compound in biological matrices?
- Methodology :
- Spectrophotometry : Leverage allantoin’s absorbance at 210–230 nm after derivatization with diacetyl monoxime.
- LC-MS/MS : For high sensitivity in plasma/serum, using deuterated internal standards to correct for matrix effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy across different wound-healing models?
- Methodology :
- Meta-analysis : Compare variables such as concentration (0.5–5% w/w), formulation (hydrogel vs. ointment), and model systems (diabetic vs. burn wounds).
- Controlled variables : Standardize measurement endpoints (e.g., wound closure rate vs. tensile strength) and control for confounding factors like microbial colonization .
- Example contradiction : Aluminum allantoinate showed no irritation in guinea pig models but variable efficacy in human pressure ulcers, likely due to species-specific absorption .
Q. What experimental designs optimize the study of this compound’s synergistic effects with other bioactive compounds?
- Methodology :
- Fractional factorial design : Test combinations with growth factors (e.g., bFGF) or antimicrobials (e.g., neomycin) to identify interaction effects.
- Isothermal titration calorimetry (ITC) : Quantify binding affinities between this compound and co-actives .
Q. How do pH and solubility constraints impact this compound’s stability in experimental formulations?
- Methodology :
- Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Dynamic light scattering (DLS) : Assess particle aggregation in aqueous solutions at pH 4–7 .
Q. What statistical approaches are critical for interpreting dose-response relationships in this compound toxicity studies?
- Methodology :
- Probit analysis : Calculate LD₅₀/ED₅₀ using nonlinear regression.
- ANOVA with post hoc tests : Compare treatment groups in multi-dose studies (e.g., 0.1–10 mg/kg) .
Methodological Resources
- Experimental replication : Follow guidelines from Beilstein Journal of Organic Chemistry for detailed method documentation and independent validation .
- Data contradiction resolution : Apply Bloom’s Taxonomy verbs (e.g., analyze, synthesize) to deconstruct conflicting evidence and propose mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
